molecular formula C12H19ClN4O B13260843 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride

2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride

Cat. No.: B13260843
M. Wt: 270.76 g/mol
InChI Key: GTRRJVMFWGQQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride is a chemical compound that features a pyrrolidine ring, a pyrimidine ring, and a morpholine ring. This compound is of interest due to its potential pharmacological activities and its role in various scientific research applications.

Preparation Methods

The synthesis of 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride can be achieved through multiple synthetic routes. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is typically stirred at room temperature for a few hours, and the progress is monitored using thin-layer chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits various enzymes, affecting their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrrolidine, pyrimidine, and morpholine rings, which contribute to its diverse pharmacological activities and research applications.

Properties

Molecular Formula

C12H19ClN4O

Molecular Weight

270.76 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylpyrimidin-4-yl)morpholine;hydrochloride

InChI

InChI=1S/C12H18N4O.ClH/c1-2-7-16(6-1)12-14-4-3-10(15-12)11-9-13-5-8-17-11;/h3-4,11,13H,1-2,5-9H2;1H

InChI Key

GTRRJVMFWGQQQV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C3CNCCO3.Cl

Origin of Product

United States

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